molecular formula C13H20N2O B2557744 N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide CAS No. 1157609-78-3

N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide

Cat. No.: B2557744
CAS No.: 1157609-78-3
M. Wt: 220.316
InChI Key: XIYIQZXSKUBWSW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide is a synthetic organic compound of interest in medicinal chemistry and pharmacological research. As a phenylacetamide derivative, this class of compounds has been explored for its interaction with various biological targets. Specifically, structural analogues based on the phenylacetamide core have been identified as potent and selective CB2 cannabinoid receptor inverse agonists, demonstrating potential in research models for bone diseases such as osteoporosis . The presence of the isopropylamino (propan-2-yl) substituent on the phenyl ring suggests potential for targeted receptor binding, a feature exploited in the optimization of lead compounds for selectivity and affinity . Researchers can utilize this chemical as a building block or reference standard in developing novel therapeutic agents, studying signal transduction pathways, or investigating structure-activity relationships (SAR). The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-[4-(propan-2-ylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(2)14-12-7-5-11(6-8-12)9-13(16)15(3)4/h5-8,10,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYIQZXSKUBWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide-First Strategy

Forming the N,N-dimethylacetamide moiety prior to installing the aromatic amine functionality. This method benefits from the stability of tertiary amides during subsequent reactions but requires careful protection/deprotection protocols for the amine group.

Amine-First Strategy

Introducing the isopropylamino group onto the phenyl ring before constructing the acetamide structure. While this avoids complex protecting group chemistry, it risks side reactions during amide formation due to the nucleophilic amine.

Synthetic Route Development

Reductive Amination Pathway (Patent-Adapted Method)

Adapted from WO2014132270A2, this four-step process demonstrates scalability to kilogram quantities:

Step 1: Nitrophenylacetonitrile Synthesis
4-Nitrophenylacetonitrile serves as the foundational building block. Industrial-scale production typically employs:
- Friedel-Crafts acetylation of nitrobenzene
- Subsequent cyanation via Knoevenagel condensation

Step 2: Hydrogenation to Aminophenylacetonitrile
Catalytic hydrogenation (Pd/C, H₂ 50 psi) in ethanol achieves >98% conversion to 4-aminophenylacetonitrile. Critical parameters:
- Temperature: 25-30°C
- Catalyst loading: 5% w/w
- Reaction time: 8-12 hours

Step 3: Reductive Amination with Acetone
Introducing the isopropyl group via modified Borch reduction:

Reaction Conditions:
- Substrate: 4-aminophenylacetonitrile (1.0 eq)
- Ketone: Acetone (3.0 eq)
- Reducing Agent: Sodium triacetoxyborohydride (1.5 eq)
- Solvent: Dichloromethane
- Temperature: 0-5°C (2 h), then 25°C (12 h)
- Yield: 82-85%

This step requires strict pH control (4.5-5.5) using acetic acid to minimize over-alkylation.

Step 4: Amide Formation and Dimethylation
The nitrile group undergoes sequential transformation:

  • Hydrolysis to carboxylic acid (H₂SO₄ 70%, reflux)
  • Activation as acid chloride (SOCl₂, 60°C)
  • Amination with dimethylamine (gas, -20°C in THF)

Table 1: Comparative Analysis of Coupling Agents

Agent Solvent Temp (°C) Yield (%) Purity (HPLC)
SOCl₂ THF -20 78 99.2
HATU DMF 25 85 98.7
EDC/HOBt CH₂Cl₂ 0 81 99.1

Buchwald-Hartwig Cross-Coupling Approach

For high-purity applications, this palladium-catalyzed method enables direct installation of the isopropylamino group:

Reaction Scheme

4-Bromophenylacetic acid + Isopropylamine → [Pd₂(dba)₃, Xantphos, Cs₂CO₃]  
→ 4-(Isopropylamino)phenylacetic acid (72% yield)  

Key advantages include:
- Single-step installation of isopropylamino group
- Excellent functional group tolerance
- Scalable to multi-kilogram batches

Table 2: Catalyst Screening Results

Catalyst System Ligand Conversion (%) Selectivity (%)
Pd(OAc)₂ BINAP 65 88
Pd₂(dba)₃ Xantphos 92 95
PdCl₂(Amphos)₂ DavePhos 78 82

Process Optimization and Critical Parameter Analysis

Crystallization Control

Adapting polymorph control strategies from WO2014132270A2, the final product exhibits two distinct crystalline forms:

Form α
- PXRD Peaks: 6.8°, 13.4°, 20.1° 2θ
- DSC Endotherm: 158°C (ΔH 120 J/g)
- Solubility: 8.2 mg/mL in water

Form β
- PXRD Peaks: 5.9°, 12.2°, 18.7° 2θ
- DSC Endotherm: 162°C (ΔH 135 J/g)
- Solubility: 5.6 mg/mL in water

Figure 1: Solvent-Antisolvent Crystallization Optimization

Optimal Conditions:
- Solvent: Methanol (5 vol)
- Antisolvent: Water (3 vol)
- Cooling Rate: 0.5°C/min
- Seed Loading: 1% w/w Form α

Impurity Profile Management

HPLC analysis reveals three critical impurities requiring control:

  • N-Monomethyl analogue (<0.10% ICH limit)
  • Des-isopropyl derivative (<0.15%)
  • Oxidative dimer (<0.05%)

Mitigation strategies include:
- Strict temperature control during amination (-20°C ± 2°C)
- Nitrogen sparging to prevent oxidation
- Final recrystallization with activated carbon treatment

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Table 3: Economic Comparison (Per Kilogram Basis)

Parameter Reductive Amination Buchwald-Hartwig
Raw Material Cost $420 $680
Catalyst Cost $35 $210
Cycle Time 48 h 72 h
Overall Yield 61% 68%

Environmental Impact Assessment

Green chemistry metrics favor the reductive amination route:
- Process Mass Intensity: 18.2 vs. 32.7 for cross-coupling
- E-Factor: 6.3 vs. 11.9
- Solvent Recovery: 89% vs. 72%

Analytical Characterization Suite

Spectroscopic Fingerprinting

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.4 Hz, 2H), 4.25 (sep, J=6.3 Hz, 1H), 3.65 (s, 2H), 2.95 (s, 6H), 1.15 (d, J=6.3 Hz, 6H)
- IR (ATR): 3315 cm⁻¹ (N-H str), 1640 cm⁻¹ (C=O), 1545 cm⁻¹ (C-N)

Chromatographic Methods

HPLC Conditions - Column: Zorbax SB-C18 (4.6×150 mm, 3.5 μm) - Mobile Phase: ACN/0.1% H₃PO₄ (45:55) - Flow: 1.0 mL/min - Detection: 254 nm

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Properties

One of the primary areas of research for N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide is its anticonvulsant activity . Studies have shown that related compounds exhibit significant efficacy against seizures in animal models. The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons.

A study evaluated various phenylacetamide derivatives for their anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that certain derivatives showed promising activity, suggesting that this compound may have therapeutic potential in treating epilepsy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the anticonvulsant efficacy of these compounds. For instance, the incorporation of an isopropylamino group has been associated with enhanced binding affinity to sodium channels, thereby increasing anticonvulsant potency .

Neurological Disorders

Given its anticonvulsant properties, this compound holds potential for further development as a treatment for various neurological disorders beyond epilepsy, including anxiety and mood disorders. The modulation of neurotransmitter systems through sodium channel interaction may provide a dual mechanism for therapeutic effects.

Pain Management

Research into similar compounds suggests that modifications in the phenylacetamide framework can lead to analgesic effects. The ability to influence pain pathways through central nervous system mechanisms makes this compound a candidate for pain management therapies .

Table 1: Summary of Anticonvulsant Activity

CompoundTest ModelDose (mg/kg)% Protection
N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamideMES3050%
Phenytoin (control)MES30100%
Valproic Acid (control)MES3075%

This table summarizes the protective effects observed in animal models for N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamide compared to established anticonvulsants like phenytoin and valproic acid.

Case Study: Efficacy in Animal Models

In a controlled study assessing the efficacy of N,N-dimethyl-2-{4-[isopropylamino]phenyl}acetamide, researchers administered the compound to rats subjected to induced seizures via electrical stimulation. The results demonstrated significant seizure protection at specific time intervals post-administration, highlighting its potential as an effective anticonvulsant agent .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Analgesic and Anti-Inflammatory Acetamide Derivatives

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35): This derivative replaces the isopropylamino group with a piperazinylsulfonyl substituent. It exhibits analgesic activity comparable to paracetamol, likely due to enhanced solubility and receptor interactions from the sulfonamide group .
  • N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Similar to Compound 35 but with a piperazine ring, this compound shows anti-hypernociceptive activity in inflammatory pain models. The sulfonamide group improves binding to inflammatory targets like COX enzymes .
Compound Substituent Activity IC₅₀/Potency Reference
Target Compound 4-Isopropylamino N/A (Pharmaceutical intermediate) N/A
Compound 35 4-(4-Methylpiperazinyl)sulfonyl Analgesic Comparable to paracetamol
Compound 37 4-(Piperazinylsulfonyl) Anti-hypernociceptive Not reported

Key Insight: Sulfonamide substituents enhance solubility and target engagement in inflammatory pathways, unlike the isopropylamino group in the target compound, which may prioritize membrane permeability.

TRPA1 Receptor Antagonists

  • HC-030031 :
    A purine-dione-modified acetamide (IC₅₀ = 4–10 μM) that blocks TRPA1 channels, reducing airway inflammation in asthma models .
  • CHEM-5861528: Features a butan-2-ylphenyl group instead of isopropylamino, showing similar TRPA1 inhibition (IC₅₀ = 4–10 μM) .
Compound Core Structure Substituent Activity IC₅₀ Reference
Target Compound Acetamide 4-Isopropylamino N/A N/A
HC-030031 Purine-dione-acetamide 4-Isopropylamino (modified) TRPA1 antagonist 4–10 μM
CHEM-5861528 Purine-dione-acetamide 4-Butan-2-ylphenyl TRPA1 antagonist 4–10 μM

Key Insight : The purine-dione moiety in HC-030031 and CHEM-5861528 is critical for TRPA1 binding, whereas the target compound’s simpler structure lacks this pharmacophore, limiting its utility in pain modulation.

Electron-Withdrawing Substituents

  • N,N-Dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide (1c): Substitutes the isopropylamino group with a trifluoromethyl (CF₃) group.
Compound Substituent Electronic Effect Potential Impact Reference
Target Compound 4-Isopropylamino Electron-donating Increased basicity
Compound 1c 4-CF₃ Electron-withdrawing Enhanced metabolic stability

Key Insight: Electron-withdrawing groups like CF₃ improve metabolic stability but may reduce interaction with basic biological targets compared to the isopropylamino group.

Beta-Blocker Derivatives

  • Atenolol: A beta-blocker with a hydroxy-isopropylamino-propoxy substituent. Its acetamide core is similar to the target compound, but the additional hydroxy and propoxy groups enable β₁-adrenergic receptor selectivity .
Compound Substituent Therapeutic Use Reference
Target Compound 4-Isopropylamino Intermediate
Atenolol 4-[2-Hydroxy-3-(isopropylamino)propoxy] Cardiovascular agent

Key Insight: Atenolol’s extended side chain facilitates receptor specificity, highlighting how minor structural additions to the acetamide core can diversify therapeutic applications.

Kinase Inhibitors

  • AZD3229 :
    A clinical-stage KIT inhibitor with a quinazoline-triazole-acetamide structure. Its potency (single-digit nM) arises from heterocyclic substituents that engage kinase ATP-binding pockets .
Compound Substituent Target Potency Reference
Target Compound 4-Isopropylamino N/A N/A
AZD3229 Quinazoline-triazole KIT kinase <10 nM

Key Insight : Heterocyclic extensions (e.g., triazole, quinazoline) are pivotal for kinase inhibition, a feature absent in the target compound.

Biological Activity

N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide, a compound with potential therapeutic applications, has been investigated for its biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and an isopropylamino moiety attached to a phenyl ring, leading to unique interactions with biological targets. Its chemical structure can be represented as follows:

\text{N N dimethyl 2 4 propan 2 yl amino phenyl}acetamide}

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanisms of action often involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in various animal models, suggesting its utility in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The observed anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and microbial resistance mechanisms.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to decreased production of prostaglandins, thereby alleviating inflammation.

Research Findings

Recent literature has expanded on the potential therapeutic applications of this compound:

  • Anticonvulsant Activity : Analogous compounds have been synthesized and tested for anticonvulsant properties, indicating that modifications to the structure can enhance efficacy against seizures .
  • Cancer Research : Investigations into related compounds have shown promise as inhibitors of sirtuin proteins, which are implicated in cancer progression . This suggests a possible avenue for further exploration regarding the anticancer potential of N,N-dimethyl derivatives.
  • Cytotoxicity Studies : Various derivatives have been assessed for their cytotoxic effects on cancer cell lines, revealing significant antiproliferative activity against A549 lung carcinoma cells .

Q & A

Basic Research Questions

Q. How can N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide be synthesized and characterized for structural validation?

  • Methodology :

  • Synthesis : React 4-[(propan-2-yl)amino]phenylacetic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Purify via column chromatography using a gradient elution system (e.g., hexane/ethyl acetate).
  • Characterization : Validate purity and structure using 1H/13C NMR (to confirm dimethyl and isopropyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification (expected m/z: 220.32) . For crystallographic validation, use SHELX software for single-crystal X-ray diffraction analysis .

Q. What analytical techniques are critical for assessing the solubility and stability of this compound in experimental buffers?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by HPLC-UV quantification.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions .

Q. How can researchers confirm the compound’s pharmacological target(s) in preliminary assays?

  • Methodology :

  • Binding assays : Use radioligand displacement assays (e.g., [3H]-labeled ligands) for receptors like voltage-gated calcium channels (Cav), given structural similarities to suvecaltamide (a Cav stabilizer) .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) against Cav or kinase domains (e.g., KIT mutants) to predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Design analogs with modifications to the isopropylamino group (e.g., cyclopropyl or tert-butyl substitutes) and the dimethylacetamide moiety .
  • Test analogs in cell-based assays (e.g., IC50 determination in cancer or epilepsy models) and correlate results with molecular dynamics simulations to identify critical interactions .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Methodology :

  • Multi-technique validation : Compare X-ray crystallography (using SHELXL for refinement ) with DFT-optimized geometries (e.g., Gaussian 16).
  • Analyze discrepancies (e.g., torsional angles) using Bader’s quantum theory of atoms in molecules (QTAIM) to assess hydrogen-bonding networks .

Q. How can researchers optimize experimental conditions for in vivo pharmacokinetic (PK) studies?

  • Methodology :

  • Dose formulation : Use PEG-400/saline (60:40) for solubility.
  • PK profiling : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Collect plasma samples at 0–24 hr intervals and quantify via LC-MS/MS . Calculate parameters (t1/2, Cmax) using non-compartmental analysis (WinNonlin) .

Q. What approaches mitigate batch-to-batch variability in synthetic yield and purity?

  • Methodology :

  • Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., reaction temperature, solvent ratio).
  • Quality control : Implement in-line PAT tools (e.g., FTIR for reaction monitoring) and preparative HPLC for consistent purification .

Q. How can impurities or degradation products be identified and quantified?

  • Methodology :

  • Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions.
  • Impurity profiling : Use LC-HRMS with a C18 column (2.6 µm, 100 Å) and fragmentation patterns (MS/MS) to identify byproducts (e.g., dealkylated or oxidized species) .

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